Results or Outcomes Obtained: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Summary of the Application: 5-Bromo-4-methoxy-2-methylbenzoic acid can be used in double decarboxylative coupling reactions of carboxylic acids . This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
Methods of Application or Experimental Procedures: The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is carried out . This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
Results or Outcomes Obtained: This method is considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
Summary of the Application: 5-Bromo-4-methoxy-2-methylbenzoic acid can be used to synthesize 4-methoxymethylbenzoic acid .
Methods of Application or Experimental Procedures: Most reactions involving NBS use carbon tetrachloride as a solvent, but in this work, chlorobenzene was used instead .
Results or Outcomes Obtained: 4-Bromomethylbenzoic acid can also be used to synthesize .
Summary of the Application: 5-Bromo-4-methoxy-2-methylbenzoic acid can be used to synthesize 2-Iodo-5-methylbenzoic acid .
Summary of the Application: 5-Bromo-4-methoxy-2-methylbenzoic acid can be used to synthesize 2-Bromo-5-methylbenzoic acid .
5-Bromo-4-methoxy-2-methylbenzoic acid is an aromatic compound characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzoic acid structure. Its molecular formula is and it has a molecular weight of approximately 229.07 g/mol. The compound exhibits notable chemical properties due to the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methoxy group, which influence its reactivity and interactions with biological systems .
These reactions highlight its versatility in synthetic organic chemistry .
The synthesis of 5-Bromo-4-methoxy-2-methylbenzoic acid can be achieved through several methods:
5-Bromo-4-methoxy-2-methylbenzoic acid finds applications in:
Interaction studies involving 5-Bromo-4-methoxy-2-methylbenzoic acid focus on its binding affinity with biological targets such as enzymes or receptors. Similar compounds have been shown to interact with proteins involved in metabolic pathways or disease mechanisms. These interactions can be studied using techniques like molecular docking or biochemical assays to determine their efficacy and mechanism of action .
Several compounds share structural similarities with 5-Bromo-4-methoxy-2-methylbenzoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Bromo-4-methylbenzoic acid | Bromine at position 2, methyl group at 4 | Lacks methoxy group; different reactivity |
5-Chloro-4-methoxy-2-methylbenzoic acid | Chlorine instead of bromine | Potentially different biological activity |
3-Bromo-2-methylbenzoic acid | Bromine at position 3 | Different substitution pattern affects properties |
4-Methoxybenzoic acid | No halogen substitution | Serves as a baseline for comparison |
These comparisons highlight how variations in halogen substitution and functional groups can significantly affect the chemical behavior and potential applications of these compounds .
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 5-Bromo-4-methoxy-2-methylbenzoic acid through both proton and carbon-13 analysis. The compound exhibits characteristic spectral features consistent with its substituted aromatic benzoic acid structure.
In the proton Nuclear Magnetic Resonance spectrum, the aromatic protons appear in the characteristic aromatic region between 7.0-8.0 parts per million [1]. The specific substitution pattern creates unique chemical environments for each aromatic proton, resulting in distinct chemical shifts and splitting patterns. The methoxy group at the 4-position contributes a singlet integration for three protons at approximately 3.8 parts per million, representing the -OCH₃ substituent [2]. The methyl group at the 2-position produces another singlet integration for three protons at approximately 2.5 parts per million, characteristic of an aromatic methyl group [2].
The aromatic region displays two distinct proton signals due to the substitution pattern. The proton at position 3 (ortho to the carboxylic acid group and meta to the methoxy group) appears as a singlet at approximately 7.4 parts per million [2]. The proton at position 6 (ortho to the methyl group and meta to the bromine) resonates at approximately 7.8 parts per million [2]. The absence of coupling between these protons reflects their meta relationship and the presence of intervening substituents that minimize through-space interactions.
Carbon-13 Nuclear Magnetic Resonance analysis reveals nine distinct carbon signals corresponding to the molecular formula C₉H₉BrO₃. The carboxylic acid carbonyl carbon appears significantly downfield at approximately 170 parts per million, consistent with the characteristic chemical shift of aromatic carboxylic acids [2]. The aromatic carbon atoms exhibit chemical shifts in the range of 110-160 parts per million, with specific values influenced by the electronic effects of the substituents [2].
The methoxy carbon appears at approximately 56 parts per million, typical for methoxy groups attached to aromatic systems [2]. The aromatic methyl carbon resonates at approximately 22 parts per million, reflecting the shielding effect of the electron-rich aromatic environment [2]. The carbon bearing the bromine substituent demonstrates characteristic downfield shift patterns associated with halogen substitution on aromatic systems [2].
The chemical shifts observed in both proton and carbon-13 Nuclear Magnetic Resonance spectra of 5-Bromo-4-methoxy-2-methylbenzoic acid are significantly influenced by the electronic effects of the substituents. Each functional group contributes specific inductive and mesomeric effects that modify the electron density distribution throughout the aromatic system.
The bromine substituent at position 5 exhibits primarily electron-withdrawing inductive effects. At the ortho position, bromine causes a downfield shift of approximately +0.22 parts per million, while at meta positions it produces an upfield shift of approximately -0.13 parts per million [3]. This pattern reflects the strong inductive withdrawal of electron density through sigma bonds, which is distance-dependent and most pronounced at adjacent positions [3].
The methoxy group at position 4 demonstrates strong electron-donating mesomeric effects through resonance. The methoxy substituent causes significant upfield shifts at ortho positions (approximately -0.48 parts per million) and para positions (approximately -0.44 parts per million), with smaller upfield effects at meta positions (-0.09 parts per million) [3]. This pattern results from the donation of electron density through the pi system, which particularly affects positions ortho and para to the substituent [3].
The methyl group at position 2 contributes moderate electron-donating inductive effects. Methyl substitution produces upfield shifts of approximately -0.22 parts per million at ortho positions and -0.15 parts per million at meta positions [3]. The electron-donating nature of the methyl group increases electron density at neighboring positions, providing shielding that results in upfield chemical shifts [3].
The carboxylic acid group contributes strong electron-withdrawing effects through both inductive and mesomeric mechanisms. The carboxyl functionality causes significant downfield shifts at ortho positions (+0.8 parts per million) and smaller effects at meta (+0.14 parts per million) and para (+0.2 parts per million) positions [4]. This deshielding effect reflects the combined influence of the electronegative oxygen atoms and the electron-withdrawing carbonyl group [4].
Infrared spectroscopy provides definitive identification of functional groups present in 5-Bromo-4-methoxy-2-methylbenzoic acid through characteristic vibrational frequencies. The spectrum displays several prominent absorption bands that correspond to specific molecular vibrations within the compound.
The carboxylic acid functional group produces two characteristic absorptions that confirm its presence. The carbonyl (C=O) stretching vibration appears as a strong absorption between 1670-1725 cm⁻¹, typical of aromatic carboxylic acids [6]. The exact frequency within this range depends on the electronic effects of the aromatic substituents and potential hydrogen bonding interactions. The hydroxyl (O-H) stretching vibration of the carboxylic acid group manifests as a broad, strong absorption spanning 2500-3300 cm⁻¹ [6]. This broad absorption results from extensive hydrogen bonding between carboxylic acid molecules in the solid state or concentrated solutions.
The aromatic ring system contributes several distinctive absorption bands. Aromatic carbon-carbon stretching vibrations appear as medium-intensity bands between 1580-1650 cm⁻¹, often observed as multiple peaks due to the various carbon-carbon bonds within the benzene ring [6]. Aromatic carbon-hydrogen stretching vibrations produce medium-intensity absorptions between 3000-3100 cm⁻¹, distinguishable from aliphatic carbon-hydrogen stretches by their higher frequency [6].
The methoxy functional group at position 4 generates characteristic absorptions related to its carbon-oxygen bonding. The carbon-oxygen stretching vibration appears as a strong absorption between 1000-1300 cm⁻¹, with the exact frequency influenced by the aromatic attachment [6]. The methoxy methyl group contributes carbon-hydrogen stretching vibrations in the aliphatic region around 2800-3000 cm⁻¹, along with deformation modes in the lower frequency regions [6].
Aromatic substitution patterns can be identified through out-of-plane bending vibrations that appear between 690-900 cm⁻¹ [6]. These absorptions provide information about the number and arrangement of substituents on the benzene ring. The specific pattern observed for 5-Bromo-4-methoxy-2-methylbenzoic acid reflects its trisubstituted aromatic system with the characteristic fingerprint of the substitution pattern [7].
The presence of the bromine substituent influences the overall vibrational spectrum through its mass effect and inductive properties. While carbon-bromine stretching vibrations typically appear below 600 cm⁻¹ and may be outside the range of standard infrared instruments, the bromine atom affects the frequencies and intensities of other vibrations within the molecule [6]. The heavy bromine atom can cause shifts in aromatic vibrational modes and influence the coupling between different vibrational motions.
Mass spectrometry of 5-Bromo-4-methoxy-2-methylbenzoic acid reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition. The molecular ion peak appears at m/z 245, corresponding to the molecular weight of C₉H₉BrO₃, though its intensity may be relatively low due to the ease of fragmentation typical of substituted benzoic acids [8].
The fragmentation pattern follows predictable pathways based on the stability of the resulting fragment ions and the nature of the functional groups present. The most significant fragmentation pathway involves the loss of the hydroxyl radical (OH) from the carboxylic acid group, producing a fragment ion at m/z 228 [M-17]⁺ [8]. This α-cleavage reaction is common in carboxylic acids and results in the formation of an acylium ion that is stabilized by resonance with the aromatic ring system.
Another major fragmentation pathway involves the loss of the entire carboxyl group (COOH) as a neutral fragment, yielding an ion at m/z 200 [M-45]⁺ [8]. This fragmentation produces a substituted benzyl cation that can undergo further rearrangement and stabilization through interaction with the aromatic π system. The intensity of this peak is typically high due to the stability of the resulting aromatic carbocation.
The bromine substituent participates in fragmentation through the loss of a bromine atom, producing a fragment at m/z 166 [M-79]⁺ [8]. The ease of bromine loss depends on the electronic environment and the stability of the resulting aromatic radical cation. The isotope pattern characteristic of bromine (⁷⁹Br and ⁸¹Br) appears in both the molecular ion and bromine-containing fragment ions, providing additional confirmation of bromine presence.
The methoxy group undergoes fragmentation through the loss of the methoxy radical (OCH₃), producing a fragment ion at m/z 214 [M-31]⁺ [8]. This fragmentation is particularly favorable when the methoxy group is attached to an aromatic system, as the resulting phenolic cation can be stabilized through resonance. The methoxy group may also participate in rearrangement reactions that lead to the formation of other characteristic fragment ions.
A highly characteristic fragment ion appears at m/z 91, corresponding to the tropylium ion [C₇H₇]⁺ [8]. This fragment results from rearrangement reactions that form the highly stable seven-membered aromatic ring system. The tropylium ion is commonly observed in the mass spectra of substituted aromatic compounds and serves as a diagnostic feature for aromatic systems.
Secondary fragmentation processes can lead to the formation of smaller fragment ions through successive neutral losses. These may include the loss of carbon monoxide (CO) from acylium ions, producing fragments at m/z values 28 units lower than the parent ion [8]. The loss of formaldehyde (CH₂O) from methoxy-containing fragments can also occur, resulting in additional characteristic peaks in the mass spectrum.
Irritant